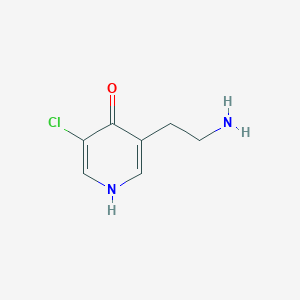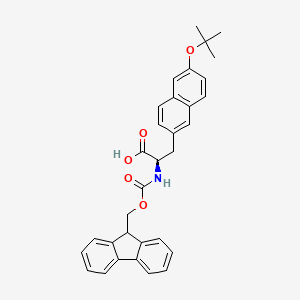
Boc-D-2-Nal(6-OtBu)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-D-2-Nal(6-OtBu)-OH is a synthetic compound used in various scientific research applications. It is a derivative of amino acids and is often used in peptide synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a tert-butyl (OtBu) ester group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-2-Nal(6-OtBu)-OH typically involves the protection of the amino group of D-2-naphthylalanine with a Boc group. This is followed by the esterification of the carboxyl group with tert-butyl alcohol. The reaction conditions often include the use of coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Boc-D-2-Nal(6-OtBu)-OH can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Boc group using acids like trifluoroacetic acid (TFA).
Ester Hydrolysis: Conversion of the tert-butyl ester to a carboxylic acid using acidic or basic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling agents.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for Boc deprotection.
Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH): Used for ester hydrolysis.
Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP): Used for coupling reactions.
Major Products Formed
Deprotected Amino Acid: Formed after Boc removal.
Carboxylic Acid: Formed after ester hydrolysis.
Peptides: Formed after coupling reactions.
Wissenschaftliche Forschungsanwendungen
Boc-D-2-Nal(6-OtBu)-OH is used in various scientific research applications, including:
Peptide Synthesis: As a building block for the synthesis of peptides and proteins.
Drug Development: In the design and synthesis of peptide-based drugs.
Biological Studies: To study the structure and function of proteins and enzymes.
Industrial Applications: In the production of specialized peptides for research and therapeutic use.
Wirkmechanismus
The mechanism of action of Boc-D-2-Nal(6-OtBu)-OH involves its incorporation into peptides and proteins. The Boc group protects the amino group during synthesis, preventing unwanted reactions. The tert-butyl ester group can be hydrolyzed to reveal the carboxylic acid, allowing for further reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-D-2-Nal-OH: Lacks the tert-butyl ester group.
Boc-D-2-Nal(6-OH)-OH: Has a hydroxyl group instead of the tert-butyl ester.
Boc-D-2-Nal(6-OMe)-OH: Has a methoxy group instead of the tert-butyl ester.
Uniqueness
Boc-D-2-Nal(6-OtBu)-OH is unique due to the presence of both the Boc protecting group and the tert-butyl ester group, which provide stability and versatility in peptide synthesis.
Eigenschaften
Molekularformel |
C32H31NO5 |
|---|---|
Molekulargewicht |
509.6 g/mol |
IUPAC-Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[6-[(2-methylpropan-2-yl)oxy]naphthalen-2-yl]propanoic acid |
InChI |
InChI=1S/C32H31NO5/c1-32(2,3)38-23-15-14-21-16-20(12-13-22(21)18-23)17-29(30(34)35)33-31(36)37-19-28-26-10-6-4-8-24(26)25-9-5-7-11-27(25)28/h4-16,18,28-29H,17,19H2,1-3H3,(H,33,36)(H,34,35)/t29-/m1/s1 |
InChI-Schlüssel |
UEDQTXPHWMIGHW-GDLZYMKVSA-N |
Isomerische SMILES |
CC(C)(C)OC1=CC2=C(C=C1)C=C(C=C2)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Kanonische SMILES |
CC(C)(C)OC1=CC2=C(C=C1)C=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



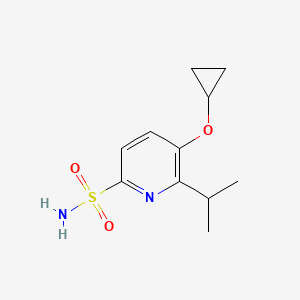
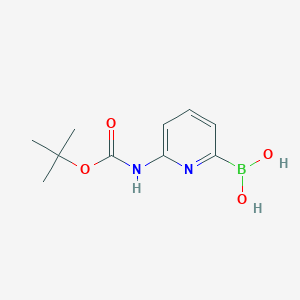




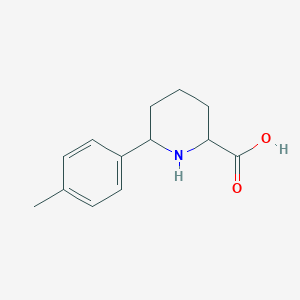
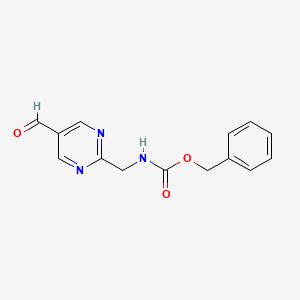


![[(2R)-2-(4-acetamido-2-oxopyrimidin-1-yl)-2-[(2R)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropan-2-yl]oxyethyl] benzoate](/img/structure/B14851054.png)
